N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Description

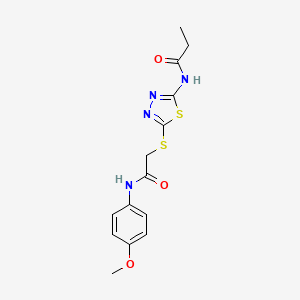

N-(5-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a 1,3,4-thiadiazole derivative featuring:

- A central 1,3,4-thiadiazole ring.

- A thioether-linked acetamide moiety substituted with a 4-methoxyphenylamino group.

- A propionamide side chain at the 2-position of the thiadiazole.

This structural framework is associated with diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties, as observed in structurally related compounds .

Properties

IUPAC Name |

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-3-11(19)16-13-17-18-14(23-13)22-8-12(20)15-9-4-6-10(21-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,20)(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRMLDSRRONHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound known for its diverse biological activities. The presence of the thiadiazole ring and various functional groups suggests potential interactions with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- A thiadiazole ring , which is associated with various biological activities.

- A methoxyphenyl group , enhancing lipophilicity and potentially increasing bioavailability.

- A propionamide moiety , which may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

The thiadiazole structure suggests potential as an enzyme inhibitor. Thiadiazoles are known to interact with enzymes involved in various metabolic pathways, leading to altered cellular processes.

2. Receptor Binding:

This compound may bind to specific receptors on cell surfaces, triggering intracellular signaling pathways that can affect cell growth and proliferation.

3. Interaction with Nucleic Acids:

There is potential for this compound to interact with DNA or RNA, influencing gene expression and protein synthesis, which is crucial in cancer therapy .

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

1. Anticancer Activity:

Studies have indicated that compounds containing the thiadiazole ring can exhibit significant anticancer properties by inhibiting DNA synthesis and affecting cell division. The unique combination of functional groups in this compound enhances its potential as an anticancer agent .

2. Antimicrobial Properties:

The compound has shown promising antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt cellular processes in pathogens .

3. Antioxidant Activity:

this compound has also been reported to possess antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Case Studies

Recent studies have highlighted the effectiveness of this compound in specific applications:

Scientific Research Applications

Enzyme Inhibition

The thiadiazole moiety suggests that N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide may function as an enzyme inhibitor. Compounds containing thiadiazole rings have been documented to inhibit various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme activity plays a crucial role.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Similar compounds have shown effectiveness against various cancer cell lines by targeting critical pathways such as the PI3K/AKT/mTOR signaling cascade, which is essential for cell growth and survival.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibiotic agent. Its structural features allow it to interact with microbial targets effectively .

Synthesis and Evaluation of Anticancer Activity

A study focused on synthesizing derivatives of this compound revealed promising results in inhibiting cancer cell proliferation. The evaluation involved testing against several cancer cell lines using assays like the Sulforhodamine B (SRB) assay to measure cell viability .

Antimicrobial Testing

Another research effort assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced its antibacterial properties, suggesting avenues for developing new antibiotics .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Key Observations:

- Substituent Impact : The 4-methoxyphenyl group (target compound) is structurally similar to compounds in and , where methoxy groups enhance anticonvulsant and antimicrobial activities .

- Thioether vs. Oxygen Linkers : Compounds with thioether linkages (e.g., target compound, 5k) generally exhibit higher thermal stability (melting points >130°C) compared to oxygen-linked analogs .

- Bioactivity : The propionamide side chain in the target compound may offer improved pharmacokinetic properties over methylthio (5k) or benzylthio (5h) groups, as longer alkyl chains enhance membrane permeability .

Anticancer Activity

- Compound 4y (): Exhibits potent cytotoxicity (IC₅₀: 0.034–0.084 mmol/L) against MCF7 and A549 cell lines, surpassing cisplatin. The p-tolylamino group may enhance DNA intercalation .

- Target Compound Potential: The 4-methoxyphenylamino group could mimic 4y’s activity, with methoxy improving solubility and target affinity.

Anticonvulsant Activity

- Compounds : Two analogs with 4-nitrophenyl and 4-methoxyphenyl groups showed 100% effectiveness in the MES model. The acetamide linkage is critical for binding to hydrophobic domains in neural targets .

Antimicrobial Activity

- Compound 2b () : A 4-methoxyphenyl acetamide derivative demonstrated potent antimicrobial effects, suggesting the target compound may share similar activity .

Substituent-Activity Relationships

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.